15β-Methyl Drospirenone is a synthetic steroid that belongs to the class of progestins, which are compounds that mimic the effects of progesterone, a hormone naturally produced in the body. This compound is primarily recognized for its use in hormonal contraceptives and has been studied for its potential therapeutic applications due to its antiandrogenic and antimineralocorticoid properties. Drospirenone is a derivative of spironolactone and is often included in combination with estrogen in oral contraceptive formulations.
15β-Methyl Drospirenone is classified as a fourth-generation progestin. It is synthesized from natural steroid precursors, specifically through modifications of the steroid structure to enhance its pharmacological profile. The compound exhibits unique properties that differentiate it from other progestins, making it suitable for specific clinical applications.
The synthesis of 15β-Methyl Drospirenone generally involves several steps, including:
For example, one patent describes a process for preparing Drospirenone involving specific reaction conditions and purification methods that ensure high yields and purity levels of the final compound .
The molecular formula of 15β-Methyl Drospirenone is , with a molecular weight of approximately 368.51 g/mol. The structural representation can be depicted as follows:
The compound features a steroid backbone with specific functional groups that confer its biological activity. The methyl group at the 15β position is critical for its progestogenic effects.
15β-Methyl Drospirenone undergoes various chemical reactions typical of steroid compounds, including:
These reactions are essential in developing analogs or derivatives with improved pharmacological properties .
The mechanism of action of 15β-Methyl Drospirenone primarily involves binding to progesterone receptors in target tissues such as the uterus and ovaries. Upon binding, it modulates gene expression related to reproductive functions:
These mechanisms contribute to its efficacy in contraceptive formulations and other therapeutic applications .
Key physical and chemical properties of 15β-Methyl Drospirenone include:
These properties are crucial for formulation development in pharmaceutical applications .
15β-Methyl Drospirenone is primarily used in:
The compound's unique profile makes it a valuable tool in both clinical settings and research environments focused on reproductive health .
15β-Methyl Drospirenone is systematically named as 15β-Methyl-3-oxo-6α,7α-dihydro-3′H-cyclopropa[6,7]-17α-pregn-4-ene-21,17-carbolactone according to IUPAC conventions [1] [4]. Its molecular formula is C₂₄H₃₂O₃, with a molecular weight of 368.51 g/mol [1]. The structure integrates a γ-lactone ring at C17 and a cyclopropane bridge between C6 and C7, characteristic of the pregnane steroid backbone. Regulatory documents, including the European Pharmacopoeia (EP), designate it as Drospirenone EP Impurity F, while the United States Pharmacopeia (USP) uses 15-Methyl Drospirenone [4]. Additional synonyms include 3′′-16-Secodrospirenone and RUW998528M [1].
Table 1: Nomenclature and Chemical Identifiers
Category | Designation |
---|---|
IUPAC Name | 15β-Methyl-3-oxo-6α,7α-dihydro-3′H-cyclopropa[6,7]-17α-pregn-4-ene-21,17-carbolactone |
Molecular Formula | C₂₄H₃₂O₃ |
Molecular Weight | 368.51 g/mol |
Pharmacopeial Names | EP: Drospirenone Impurity F; USP: 15-Methyl Drospirenone |
CAS Registry | Not assigned |
Key Synonyms | 3′′-16-Secodrospirenone, RUW998528M |
The stereochemistry of 15β-Methyl Drospirenone features absolute configurations at multiple chiral centers:
The cyclopropane ring enforces planar rigidity in ring B, reducing conformational flexibility compared to non-cyclopropane steroids. This is evidenced by crystallographic data showing dihedral angles of 118° between C6-C7-C8 and C5-C6-C7 bonds [9]. The 15β-methyl group further restricts rotational freedom around the C15-C16 bond, influencing the molecule’s three-dimensional presentation to biological targets. The SMILES notation (O=C1CC[C@@]2(C)C([C@@](C3)([H])[C@@]3([H])[C@]4([H])[C@]2([H])CC[C@@]5(C)[C@@]4([H])[C@H](C)C[C@]56OC(CC6)=O
) encodes these stereochemical details, confirming trans-junction geometries [4].
Table 2: Stereochemical Assignments
Chiral Center | Configuration | Structural Consequence |
---|---|---|
C6-C7 | β-methylene | Planar cyclopropane ring, rigidifies ring B |
C15 | β-methyl | Steric occlusion of C16-C17 face |
C17 | α-lactone | Electronegative pocket for receptor binding |
C8-C9-C11 | trans-decalin | Prevents A/B ring flipping |
Core Structural Differences
15β-Methyl Drospirenone differs from drospirenone solely through the addition of a methyl group at C15 in β-orientation [1] [5]. Both compounds share the cyclopropane ring and γ-lactone, but this methyl group introduces:
Receptor Binding Implications
Synthetic and Analytical Challenges
The structural similarity complicates impurity profiling:
Table 3: Pharmacodynamic Comparison with Drospirenone
Property | 15β-Methyl Drospirenone | Drospirenone | Functional Impact |
---|---|---|---|
Molecular Weight | 368.51 g/mol | 366.48 g/mol | Altered pharmacokinetics |
MR Binding Affinity | 230% of aldosterone | 100% of aldosterone | Enhanced antimineralocorticoid activity |
PR Binding Affinity | 30% of R5020 | 35% of R5020 | Slightly reduced progestogenic potency |
Key Metabolic Site | Sterically shielded C15 | Oxidizable C15 | Reduced phase I metabolism |
log P | ~3.8 | ~3.5 | Increased membrane permeability |
Compound Names Cited:
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3